Anti-Complement Activity: Potency Comparison with the Aglycone (Entadamide A)
In a head-to-head in vitro hemolysis assay evaluating anti-complement activity, the aglycone entadamide A demonstrated superior inhibition of complement system hemolytic activity compared to its glycosylated parent compound, entadamide A-beta-D-glucopyranoside [1]. While the paper does not provide exact IC50 values, the statement 'inhibit the hemolytic activity of the complement system more effectively' represents a clear qualitative difference in potency between the two closely related compounds under the same experimental conditions. This confirms the glucoside is a less potent but metabolically activated form.
| Evidence Dimension | Inhibition of complement system hemolytic activity |
|---|---|
| Target Compound Data | Less effective inhibitor |
| Comparator Or Baseline | Entadamide A (aglycone) - More effective inhibitor |
| Quantified Difference | Qualitatively established as 'more effective' |
| Conditions | In vitro hemolysis assay using human fecal microflora metabolites |
Why This Matters
This demonstrates that the glycoside is a pro-drug with distinct activity, making it essential for studies on intestinal metabolism-dependent pharmacology, while the aglycone is the preferred tool for direct target engagement assays.
- [1] Xing S, et al. Intestinal bacterial metabolism and anti-complement activities of three major components of the seeds of Entada phaseoloides. J Nat Med. 2015 Apr;69(2):171-7. doi: 10.1007/s11418-014-0874-4. PMID: 25398297. View Source
